

Applications of Gold Fluoride in Organic Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gold fluoride*

Cat. No.: *B1233690*

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This document provides detailed application notes and experimental protocols for the use of **gold fluoride** and its derivatives in key organic catalytic transformations. Gold catalysis has emerged as a powerful tool in modern organic synthesis, and the unique properties of **gold fluoride** complexes are enabling novel and efficient routes to valuable fluorinated molecules. The following sections detail the hydrofluorination of internal alkynes, the fluoroarylation of allenotes, and the fluorinative cyclization of enynes, providing quantitative data, step-by-step protocols, and mechanistic diagrams to facilitate the application of these methods in a research and development setting.

Gold-Catalyzed Hydrofluorination of Internal Alkynes

The direct addition of hydrogen fluoride across carbon-carbon triple bonds represents a highly atom-economical method for the synthesis of fluoroalkenes. Gold(I) catalysts have proven to be particularly effective in activating alkynes towards nucleophilic attack by fluoride under mild conditions.

Quantitative Data Summary

The following table summarizes the performance of a gold-catalyzed hydrofluorination of various internal alkynes using aqueous hydrofluoric acid.

Entry	Alkyne		Catalyst (mol%)	Yield (%)
	Substrate (R1-C≡C- R2)	R1		
1	Diphenylacetylene	Ph	Ph	IPrAuCl/AgO Tf (2.5) 85
2	1-Phenyl-1-propyne	Ph	Me	IPrAuCl/AgO Tf (2.5) 78 (93:7 rr)
3	4-Octyne	n-Pr	n-Pr	IPrAuCl/AgO Tf (2.5) 82
4	1-(p-Tolyl)-1-propyne	p-Tol	Me	IPrAuCl/AgO Tf (2.5) 81 (95:5 rr)
5	1-(4-Methoxyphenyl)-1-propyne	4-MeOPh	Me	IPrAuCl/AgO Tf (2.5) 75 (>98:2 rr)
6	Methyl 4-phenyl-2-butynoate	PhCH ₂	CO ₂ Me	IPrAuCl/AgO Tf (2.5) 65

rr = regioisomeric ratio

Experimental Protocol: Hydrofluorination of Diphenylacetylene

Materials:

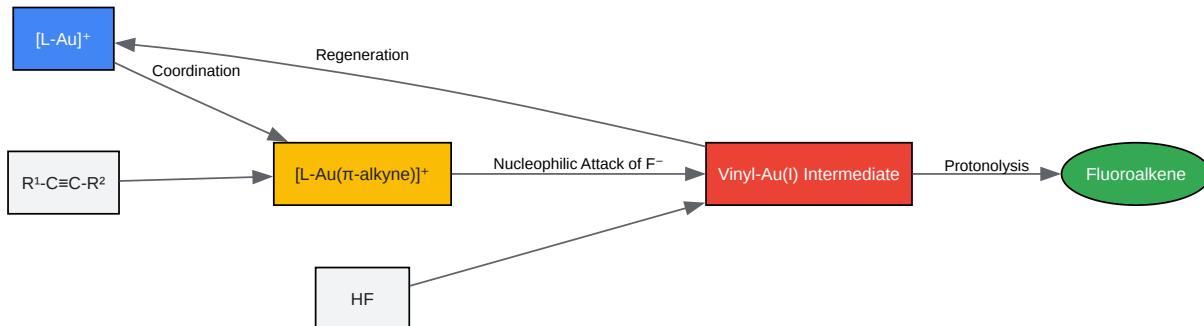
- Diphenylacetylene (0.2 mmol, 1.0 equiv)
- (IPr)AuCl (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (0.005 mmol, 2.5 mol%)
- Silver trifluoromethanesulfonate (AgOTf) (0.005 mmol, 2.5 mol%)

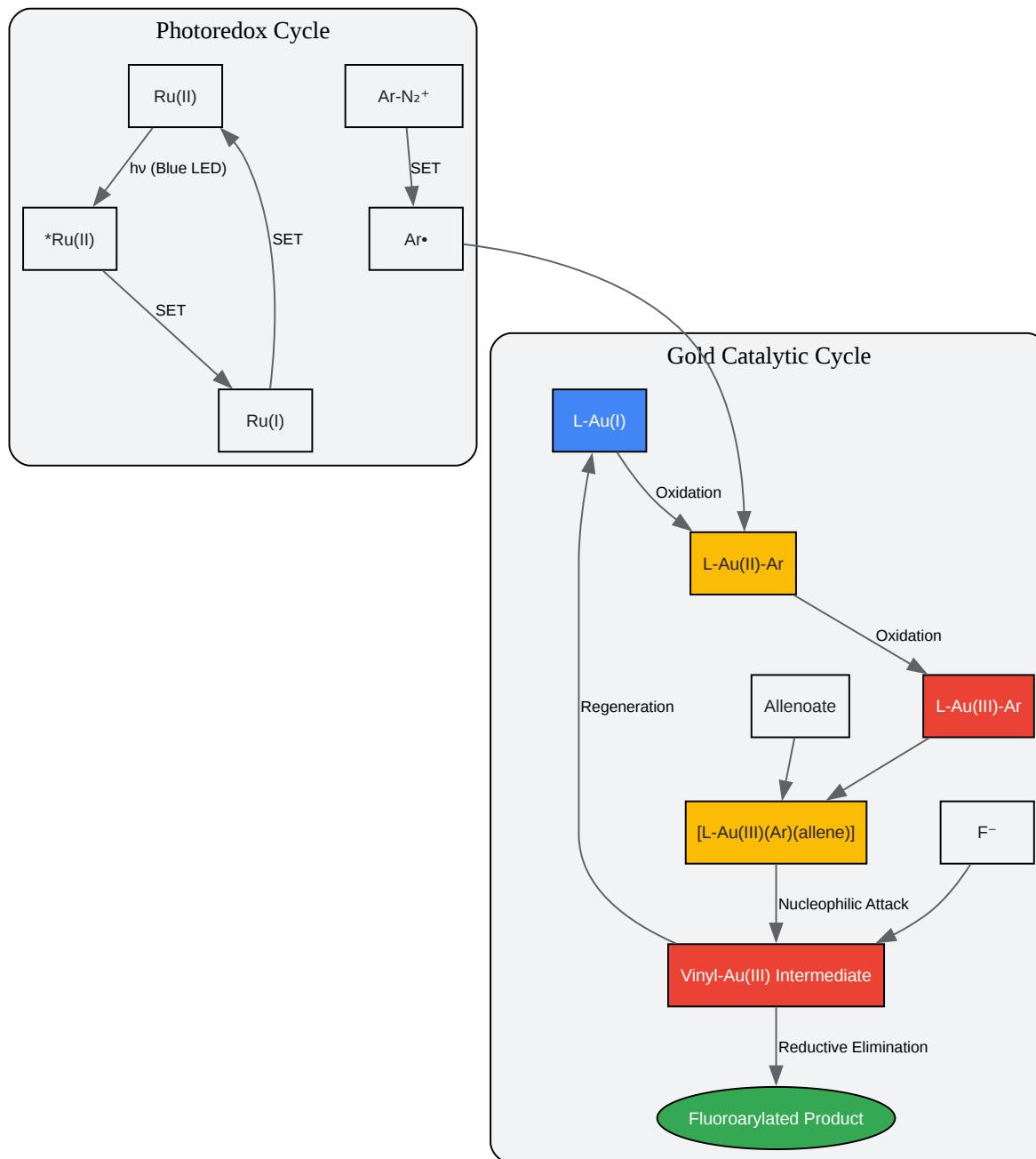
- Cyclopentyl methyl ether (CPME), anhydrous (1.0 mL)
- Hydrofluoric acid (aq. 48%) (0.4 mmol, 2.0 equiv) - Caution: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
- Plastic vial and stir bar

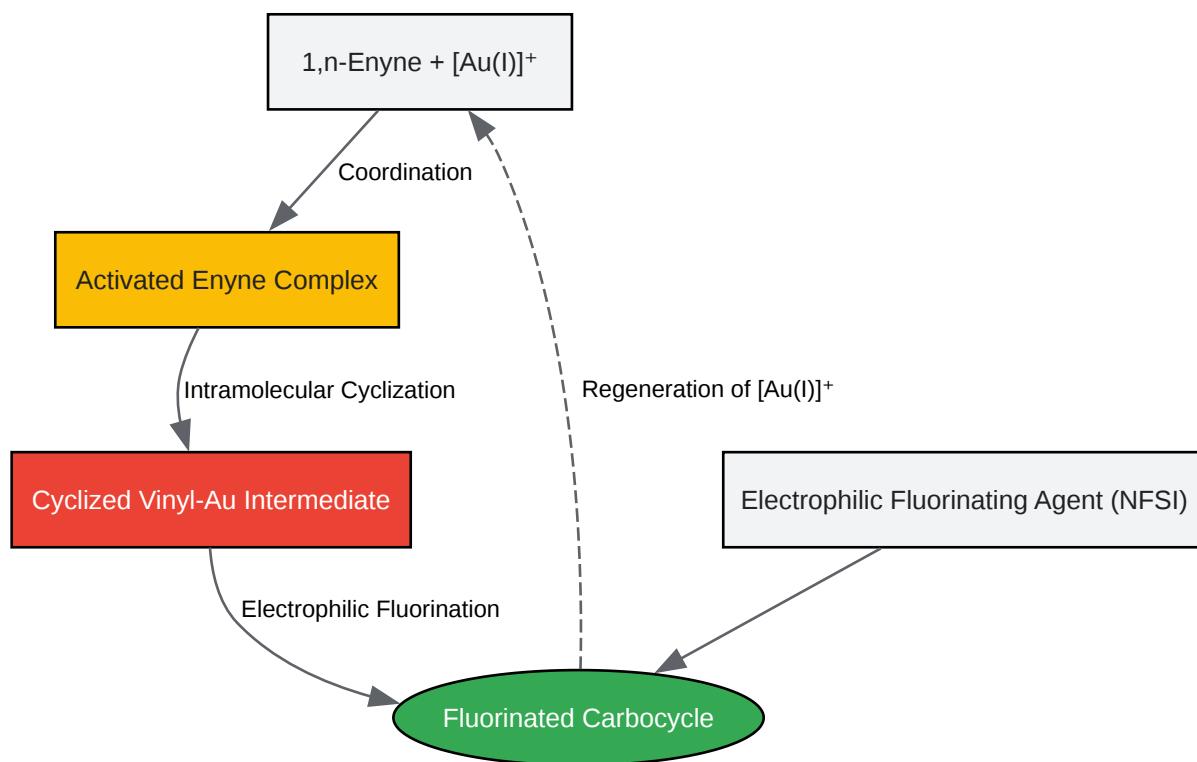
Procedure:

- To a plastic vial equipped with a magnetic stir bar, add diphenylacetylene (35.6 mg, 0.2 mmol), (IPr)AuCl (3.1 mg, 0.005 mmol), and AgOTf (1.3 mg, 0.005 mmol).
- Add 1.0 mL of anhydrous CPME to the vial.
- Carefully and slowly add aqueous hydrofluoric acid (16.7 μ L, 0.4 mmol) to the reaction mixture.
- Seal the vial and stir the mixture at room temperature for 16-24 hours.
- Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired fluoroalkene.

Proposed Catalytic Cycle





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